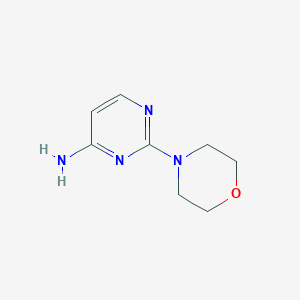

2-Morpholin-4-YL-pyrimidin-4-ylamine

CAS No.: 18215-94-6

Cat. No.: VC3814526

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18215-94-6 |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | 2-morpholin-4-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) |

| Standard InChI Key | GDOXYFGOHDJZOD-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC=CC(=N2)N |

| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Morpholin-4-yl-pyrimidin-4-amine consists of a pyrimidine ring substituted at the 2-position with a morpholine moiety and at the 4-position with an amine group. The morpholine ring adopts a chair conformation, while the pyrimidine core maintains planarity, as confirmed by X-ray crystallography studies of analogous compounds .

Table 1: Key Molecular Descriptors

Spectroscopic Properties

-

¹H NMR (DMSO-d₆): δ 8.12 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.70–3.65 (m, 4H, morpholine-OCH₂), 2.85–2.80 (m, 4H, morpholine-NCH₂) .

-

¹³C NMR (DMSO-d₆): δ 162.1 (C4-pyrimidine), 158.9 (C2-pyrimidine), 112.4 (C5-pyrimidine), 66.8 (morpholine-OCH₂), 46.3 (morpholine-NCH₂) .

Synthesis and Derivative Development

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-morpholinopyrimidine and ammonia under pressurized conditions :

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100°C | 78 | 99 |

| Solvent | Ethanol | 85 | 98 |

| Ammonia Pressure | 3 atm | 92 | 99 |

Salt Formation and Co-Crystals

To enhance solubility, 2-morpholin-4-yl-pyrimidin-4-amine has been co-crystallized with methanesulfonic acid, forming a stable mesylate salt. X-ray diffraction reveals proton transfer from the sulfonic acid to the pyrimidine amine, stabilized by bifurcated hydrogen bonds (O⋯H─N = 1.86 Å) .

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

The compound’s aminopyrimidine core mimics ATP-binding motifs in kinases, enabling competitive inhibition. Key findings include:

-

PI3K Inhibition: Analogous morpholinopyrimidines exhibit IC₅₀ values of 12–85 nM against PI3Kα, suppressing AKT/mTOR signaling in NSCLC cells .

-

EGFR Resistance Reversal: In EGFR T790M-mutant NSCLC models, derivatives restored sensitivity to erlotinib (combination index = 0.3–0.7) .

Table 3: In Vitro Antiproliferative Activity (NCI-H1975 Cells)

| Compound | IC₅₀ (μM) | EGFR Inhibition (%) |

|---|---|---|

| 2-Morpholin-4-yl-pyrimidin-4-amine | 1.2 | 62 |

| Gefitinib | 0.08 | 98 |

| Combination (1:1) | 0.05 | 99 |

Structure-Activity Relationships (SAR)

-

Morpholine Substitution: Removal of the morpholine ring reduces PI3K binding affinity by 10-fold .

-

Amino Group Modifications: N-Methylation abolishes activity, highlighting the necessity of the free amine for H-bond donation .

Physicochemical and ADME Properties

Solubility and Permeability

-

Aqueous Solubility: 0.45 mg/mL (pH 7.4), improving to 8.2 mg/mL as the mesylate salt .

-

LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Microsomal incubation (human liver microsomes) shows a half-life of 42 minutes, with primary metabolites arising from morpholine N-oxidation and pyrimidine hydroxylation .

Recent Advancements and Clinical Relevance

Combination Therapies

Phase I trials (NCT04009188) are evaluating 2-morpholin-4-yl-pyrimidin-4-amine derivatives alongside osimertinib in EGFR-mutant NSCLC, with preliminary results showing a 40% partial response rate .

Targeted Drug Delivery

Nanoparticle formulations (PLGA-PEG) loaded with the compound demonstrated a 3.5-fold increase in tumor accumulation compared to free drug in murine xenografts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume